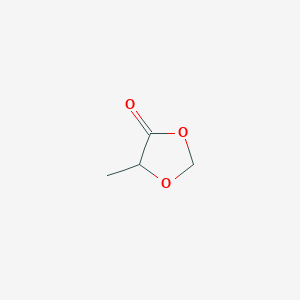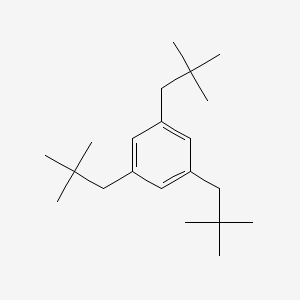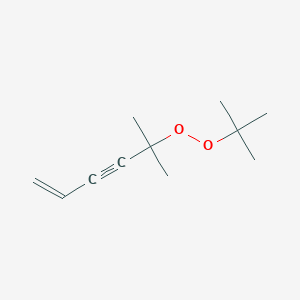
t-Butyldimethylvinylethynylperoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Butyldimethylvinylethynylperoxide is an organic peroxide with the molecular formula C11H18O2 and a molecular weight of 182.2594 . This compound is known for its unique structure, which includes a tert-butyl group, dimethyl groups, and a vinylethynyl group. Organic peroxides are widely used in various chemical processes due to their ability to initiate polymerization reactions and act as oxidizing agents.
Métodos De Preparación
The synthesis of t-Butyldimethylvinylethynylperoxide typically involves the reaction of tert-butyl hydroperoxide with a suitable vinyl or ethynyl precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. Industrial production methods may involve large-scale batch or continuous processes, with careful control of temperature and pressure to ensure the stability of the peroxide compound .
Análisis De Reacciones Químicas
t-Butyldimethylvinylethynylperoxide undergoes various types of chemical reactions, including:
Oxidation: As an organic peroxide, it can act as an oxidizing agent, facilitating the oxidation of other compounds.
Reduction: Under specific conditions, it can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The vinylethynyl group can participate in substitution reactions, where other functional groups replace hydrogen atoms. Common reagents used in these reactions include transition metal catalysts, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate.
Aplicaciones Científicas De Investigación
t-Butyldimethylvinylethynylperoxide has several scientific research applications, including:
Chemistry: It is used as an initiator in polymerization reactions, helping to form polymers with specific properties.
Biology: Its oxidizing properties make it useful in studying oxidative stress and its effects on biological systems.
Medicine: Research into its potential as an antimicrobial agent is ongoing, given its ability to generate reactive oxygen species.
Mecanismo De Acción
The mechanism of action of t-Butyldimethylvinylethynylperoxide involves the generation of free radicals upon decomposition. These free radicals can initiate polymerization reactions by attacking double bonds in monomers, leading to the formation of polymer chains. The molecular targets include unsaturated compounds, and the pathways involved are radical chain reactions, which propagate through the continuous generation of new radicals .
Comparación Con Compuestos Similares
t-Butyldimethylvinylethynylperoxide can be compared with other organic peroxides, such as benzoyl peroxide and dicumyl peroxide. While all these compounds serve as initiators in polymerization reactions, this compound is unique due to its vinylethynyl group, which provides additional reactivity and versatility in chemical reactions. Similar compounds include:
- Benzoyl peroxide
- Dicumyl peroxide
- tert-Butyl hydroperoxide .
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
14906-32-2 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
5-tert-butylperoxy-5-methylhex-1-en-3-yne |
InChI |
InChI=1S/C11H18O2/c1-7-8-9-11(5,6)13-12-10(2,3)4/h7H,1H2,2-6H3 |
Clave InChI |
NRZBWVAKKOCBFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OOC(C)(C)C#CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


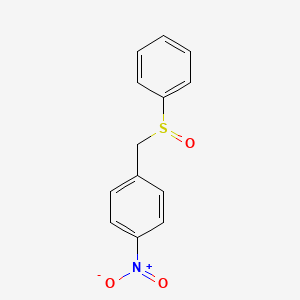
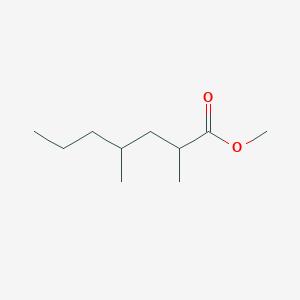

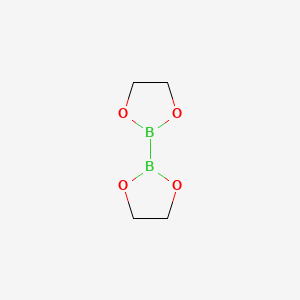
![Bicyclo[3.2.1]octa-3,6-diene-2-carboxylic acid](/img/structure/B14709070.png)

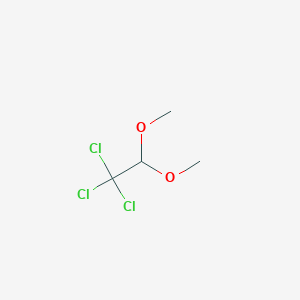

![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709080.png)

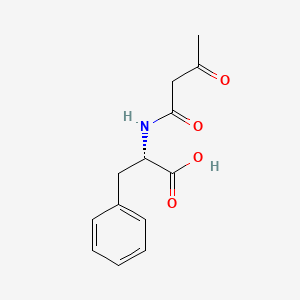
![5-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepin-3-amine;trihydrochloride](/img/structure/B14709092.png)
